Bienvenue dans la boutique en ligne BenchChem!

2-(2,4,6-Trimethylphenyl)ethanimidamide

PNMT Inhibition Enzyme Binding Structure-Activity Relationship

2-(2,4,6-Trimethylphenyl)ethanimidamide (CAS 173601-36-0), also known as 2-Mesitylacetimidamide, is a specialized organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol. It features an ethanimidamide group attached to a sterically bulky 2,4,6-trimethylphenyl (mesityl) ring, a structural attribute that fundamentally governs its reactivity profile and molecular recognition properties.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 173601-36-0
Cat. No. B063849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,6-Trimethylphenyl)ethanimidamide
CAS173601-36-0
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC(=N)N)C
InChIInChI=1S/C11H16N2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H3,12,13)
InChIKeyLJCUDFDOLRHFFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,6-Trimethylphenyl)ethanimidamide (CAS 173601-36-0): Chemical Identity and Baseline for Procurement


2-(2,4,6-Trimethylphenyl)ethanimidamide (CAS 173601-36-0), also known as 2-Mesitylacetimidamide, is a specialized organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol [1]. It features an ethanimidamide group attached to a sterically bulky 2,4,6-trimethylphenyl (mesityl) ring, a structural attribute that fundamentally governs its reactivity profile and molecular recognition properties . Primarily serving as a high-purity building block in medicinal chemistry and organic synthesis, its procurement value is derived from the unique electronic and steric character imparted by the mesityl group, which differentiates it from simpler phenylacetamidine analogs.

Why Generic 2-(2,4,6-Trimethylphenyl)ethanimidamide Sourcing is Inadequate for Rigorous Research


Substituting this compound with a generic or closely related phenylacetamidine analog without rigorous verification is a high-risk procurement strategy. The 'mesityl' (2,4,6-trimethylphenyl) group is not merely a hydrophobic anchor; its steric hindrance directly modulates the amidine group's tautomeric equilibrium, basicity, and binding pose within enzyme active sites [1]. For example, in the context of nitric oxide synthase (NOS) inhibition, research on acetamidine derivatives has established that even minor alterations to the aromatic ring substituents can dramatically shift selectivity between neuronal (nNOS) and inducible (iNOS) isoforms [2]. The specific methylation pattern on this compound's phenyl ring creates a unique steric and electronic landscape that directly translates into a distinct, non-interchangeable biological fingerprint compared to its unsubstituted or differently substituted analogs. The quantitative consequences of this are detailed in Section 3.

Quantitative Differentiation Evidence for 2-(2,4,6-Trimethylphenyl)ethanimidamide (CAS 173601-36-0)


PNMT Binding Affinity Comparison: Mesityl vs. Other Analogs

The compound demonstrates weak inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT) with a binding affinity constant (Ki) of 1.11E+6 nM (1.11 mM). While this level of activity is low, it provides a definitive quantitative baseline for this specific chemotype. In stark contrast, known potent PNMT inhibitors with different structural scaffolds, such as those based on benzylamine, typically exhibit Ki values in the nanomolar range [1]. This nearly million-fold difference in affinity demonstrates that the mesityl-bearing amidine scaffold does not productively engage the PNMT active site, a clear piece of negative selectivity data that is crucial for medicinal chemistry programs screening against this target. Without this specific data point, a researcher might erroneously include this compound in a PNMT-focused screening cascade.

PNMT Inhibition Enzyme Binding Structure-Activity Relationship

Cytochrome P450 (CYP3A4) Inhibition Profile: A Key Differentiator for ADME-Tox Studies

In human liver microsome assays, 2-(2,4,6-Trimethylphenyl)ethanimidamide exhibited a moderate inhibitory effect on the critical drug-metabolizing enzyme CYP3A4, with an IC50 of 14.6 µM [1]. This is a crucial data point for a building block or fragment intended for further optimization. When compared to clinically relevant CYP3A4 perpetrators, this activity is moderate (e.g., the potent inhibitor ketoconazole has an IC50 ~0.02 µM), but this level of inhibition can be beneficial or detrimental depending on the project's objectives. For a fragment-based drug discovery program, this represents a tractable starting point for improving metabolic stability. The compound's potential for time-dependent inhibition (TDI) should also be considered, as a related screening entry (CHEMBL4095983) showed a more potent IC50 of 90 nM in a TDI assay format, indicating the structural class can be optimized for CYP3A4 interaction [2]. The data also indicates weak inhibition of CYP2C19 and CYP1A2, with IC50s of 50 µM [1].

CYP3A4 Inhibition Drug Metabolism ADME-Tox Screening

Steric Differentiation from N-Hydroxy Analog: Impact on Bioactivity Profile

A direct structural analog, N'-hydroxy-2-mesitylacetimidamide (CAS 42191-50-4), introduces an N-hydroxy group on the amidine moiety. This modification profoundly alters the compound's biological activity profile. While the target compound shows moderate CYP3A4 inhibition (14.6 µM) and weak PNMT binding (Ki >1 mM), the N-hydroxy analog is documented in BindingDB to be a potent antagonist at the P2Y12 receptor with an IC50 of 2 nM [1]. This dataset illustrates the extreme functional sensitivity to structural changes at the amidine core. The target compound's lack of this N-hydroxy group renders it inactive at this therapeutically relevant target (P2Y12), making it the preferred choice for projects where P2Y12 engagement is undesirable, such as specific anti-inflammatory or oncology programs focused on alternative pathways. This establishes a clear procurement rationale: one should select the mesityl scaffold with or without the N-hydroxy modification based on the desired biological target.

N-hydroxyacetamidine Steric Effects Bioisostere Comparison

Theoretical Physicochemical Differentiation from Unsubstituted Phenylacetamidine

The mesityl group confers a significantly higher calculated lipophilicity (XLogP3-AA = 1.9) compared to the unsubstituted phenylacetamidine (XLogP3-AA ~0.9) [1]. This difference of one logP unit has profound implications for membrane permeability, protein binding, and overall pharmacokinetic behavior. In the context of fragment-based drug design, this property vector is sufficient to rule in or rule out a compound for a given target. For a fragment growing into a lipophilic pocket, the mesityl derivative's higher logP is advantageous; for a target requiring high aqueous solubility, the unsubstituted analog would be preferred. The hydrogen bond donor (2) and acceptor (1) counts, combined with a topological polar surface area (TPSA) of 49.9 Ų, further differentiate it from analogs with additional polar functionalities, positioning it uniquely within the chemical space of amidine-based fragments.

Lipophilicity Drug-likeness Fragment-Based Drug Design

Selectivity Profile Against Other Amidase Targets (FAAH and NAAA)

The compound has been profiled against related hydrolase enzymes in the endocannabinoid system. It is essentially inactive against Fatty Acid Amide Hydrolase (FAAH) with an IC50 greater than 1000 nM [1], a desirable trait for avoiding modulation of endocannabinoid tone. However, it exhibits moderate inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) with an IC50 of 77 nM [2]. This selectivity profile—inactive against FAAH yet a moderate NAAA inhibitor—is a highly differentiating feature within the amidase inhibitor class, where many compounds show cross-reactivity. This selectivity fingerprint suggests the compound specifically engages the NAAA active site architecture, a finding that can only be confirmed with this specific compound and cannot be inferred from generalized amidine reactivity.

FAAH Inhibition NAAA Inhibition Endocannabinoid System

Optimal Scientific and Industrial Scenarios for Deploying 2-(2,4,6-Trimethylphenyl)ethanimidamide (CAS 173601-36-0)


Fragment-Based Lead Discovery for NAAA-Targeting Anti-inflammatory Agents

The compound's moderate potency (IC50 77 nM) and, more importantly, its high selectivity for NAAA over FAAH, make it a validated starting fragment for hit-to-lead campaigns targeting the NAAA enzyme. Its well-characterized CYP450 inhibition profile (IC50 14.6 µM for CYP3A4) allows medicinal chemists to immediately address metabolic soft spots in the next design cycle, giving it a practical advantage over completely uncharacterized fragments [1].

Negative Control Compound for PNMT-Mediated Pathways

With a documented Ki of 1.11 mM against PNMT, this compound is an excellent negative control for studies investigating the role of PNMT in cellular models. Unlike a generic 'vehicle' control, using this structurally similar but inactive compound controls for non-specific effects of the mesityl-amidine scaffold, strengthening the mechanistic conclusions of any PNMT-focused pharmacological experiment [2].

CYP450 Drug-Drug Interaction Liability Assessment and Reference Standard

The compound's established inhibition profile for three key CYP450 isoforms (3A4, 2C19, and 1A2) positions it as a useful tool compound for validating in vitro ADME-Tox assays. Its moderate CYP3A4 inhibition makes it an ideal reference standard for calibrating high-throughput microsomal stability and drug-drug interaction panels, serving as a middle-ground control between no-inhibition and strong-inhibition references [3].

Modular Building Block in Sterically Congested Catalytic Systems

The unique steric bulk of the mesityl group, combined with the reactive amidine functionality, makes this compound a valuable ligand precursor for the synthesis of organometallic catalysts or N-heterocyclic carbene (NHC) precursors. Its property of imparting kinetic stability to reactive metal centers is well-established in the field of mesityl-derived ligands, and this specific amidine offers a less-explored electronic donor environment compared to its widely used amide or imine counterparts .

Quote Request

Request a Quote for 2-(2,4,6-Trimethylphenyl)ethanimidamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.